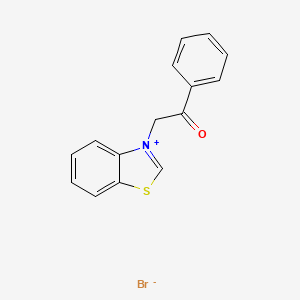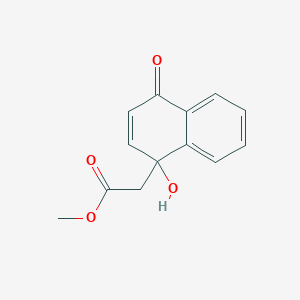![molecular formula C12H9BrO4S B13991468 Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate](/img/structure/B13991468.png)
Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate is a chemical compound with the molecular formula C12H9BrO4S. It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate typically involves the bromination of benzo[b]thiophene-2,5-dicarboxylate. One common method is the reaction of benzo[b]thiophene-2,5-dicarboxylate with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products Formed
Substitution: Various substituted benzo[b]thiophene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials, such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a building block for the synthesis of biologically active compounds, which are studied for their potential therapeutic effects.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds. Additionally, the sulfur atom in the thiophene ring can engage in coordination with metal ions, influencing the compound’s reactivity and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl thiophene-2,5-dicarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromothianaphthene: Similar structure but lacks the ester functional groups, leading to different reactivity and applications.
Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde: Contains aldehyde groups instead of ester groups, resulting in different chemical behavior.
Uniqueness
Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate is unique due to the presence of both bromine and ester functional groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in multiple fields .
Eigenschaften
Molekularformel |
C12H9BrO4S |
|---|---|
Molekulargewicht |
329.17 g/mol |
IUPAC-Name |
dimethyl 3-bromo-1-benzothiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C12H9BrO4S/c1-16-11(14)6-3-4-8-7(5-6)9(13)10(18-8)12(15)17-2/h3-5H,1-2H3 |
InChI-Schlüssel |
FUZNJIRJVVOROH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=C2Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


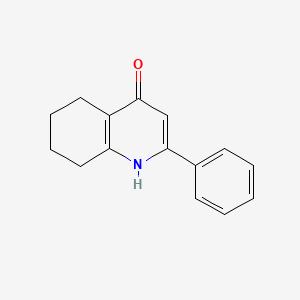
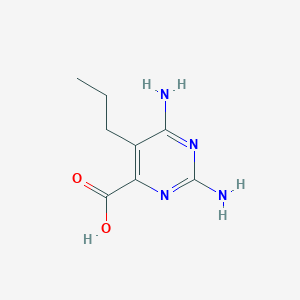
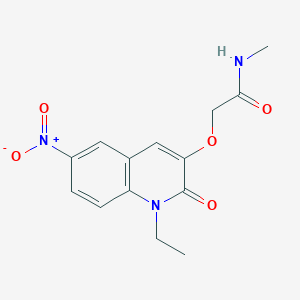
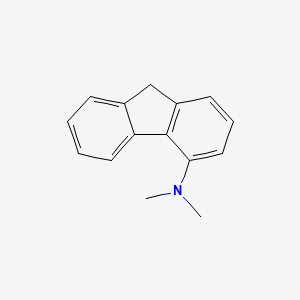




![4-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B13991447.png)
![6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid](/img/structure/B13991463.png)


